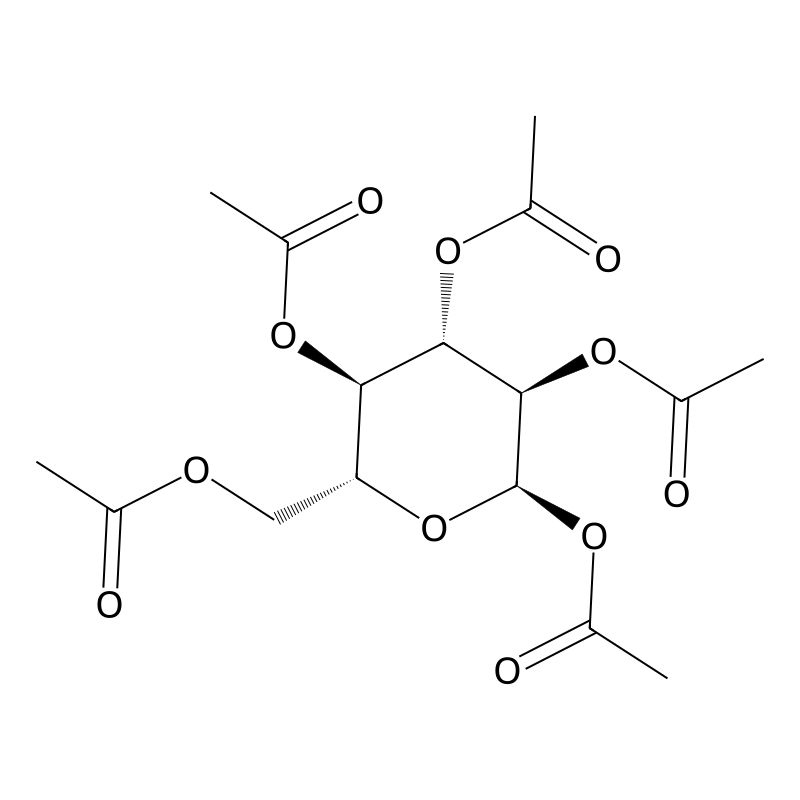

alpha-D-Glucose pentaacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

alpha-D-Glucose pentaacetate (CAS 604-68-2) is a fully acetylated carbohydrate derivative serving as a critical building block in organic synthesis, glycosylation, and advanced materials development [1]. By masking the five hydroxyl groups of native D-glucose with acetate esters, this compound shifts from a highly hydrophilic molecule to an organic-soluble precursor, enabling homogeneous reactions in non-aqueous environments [1]. As the thermodynamically stable alpha anomer, it exhibits specific thermal and structural properties—such as a melting point of 110–112 °C—that differentiate it from its kinetic beta counterpart . Its well-defined stereochemistry and predictable reactivity make it an essential procurement choice for scalable carbohydrate chemistry, drug delivery vehicle synthesis, and emerging technologies like CO2 capture materials .

Research Fit

Peracetylated glycosyl donor for stereochemical control studies

α-anomer selectivity supports anomer-specific reactivity investigations

CO₂-philic material screening and supercritical fluid research

Substituting alpha-D-glucose pentaacetate with its beta anomer (CAS 604-69-3) or unacetylated D-glucose introduces severe process and performance liabilities [1]. While native D-glucose is insoluble in most organic solvents, necessitating incompatible conditions for derivatization, the pentaacetate forms resolve this processability bottleneck [1]. However, treating the alpha and beta anomers as interchangeable is a critical procurement error. The alpha anomer is the thermodynamically stable product under acidic conditions, meaning it resists unwanted anomerization during Lewis acid-catalyzed downstream reactions [2]. Furthermore, the two anomers exhibit a ~20 °C difference in melting points, directly impacting melt-processing parameters [1]. In advanced material applications, such as gas absorption, steric differences at the anomeric center cause the alpha anomer to absorb an order of magnitude more CO2 than the beta form, rendering generic substitution non-viable for performance-critical formulations [2].

Substitution Risk

CO₂ absorption profile documented under high‑pressure conditions; may not replicate with β‑anomer

Absorption behavior may shift; anomer‑dependent packing and acetyl accessibility differ

Stable toward TiCl₄ activation; enables controlled glycosyl donor release

Undergoes rapid dissociation with the same reagent; reactivity profile may not transfer

Transporter‑independent cellular entry documented in erythrocyte model

Metabolic response to 3‑O‑methyl‑D‑glucose inhibition may differ significantly

Anomer-Specific CO2 Absorption and Deliquescence

In the development of sugar acetate-based materials for acidic gas separation, the stereochemistry of the anomeric carbon dictates performance. Quartz crystal microbalance (QCM) measurements reveal that alpha-D-glucose pentaacetate absorbs an order of magnitude more CO2 compared to beta-D-glucose pentaacetate [1]. This stark contrast is attributed to reduced steric hindrance between the acetyl groups on the anomeric and C4 carbons in the alpha configuration, which facilitates CO2-induced deliquescence and a structural transition from a crystalline to an amorphous system [1].

| Evidence Dimension | CO2 absorption capacity |

| Target Compound Data | alpha-D-Glucose pentaacetate (Order of magnitude higher absorption) |

| Comparator Or Baseline | beta-D-Glucose pentaacetate (Baseline low absorption) |

| Quantified Difference | >10-fold (order of magnitude) increase in CO2 absorption for the alpha anomer |

| Conditions | Quartz crystal microbalance (QCM) detection under pressurized CO2 |

Procurement of the alpha anomer is strictly required for gas separation and green solvent applications, as the beta anomer lacks the necessary structural geometry for efficient CO2 capture.

Thermal Behavior and Melt-Processing Parameters

The stereochemical configuration of glucose pentaacetate directly influences its crystal lattice energy and thermal transitions. Alpha-D-glucose pentaacetate exhibits a melting point of 110–112 °C, whereas the beta anomer melts significantly higher at 130–132 °C . This ~20 °C differential is crucial for solvent-free synthesis protocols, melt-casting operations, and formulation blending, where lower processing temperatures reduce energy consumption and minimize the risk of thermal degradation of sensitive co-reactants .

| Evidence Dimension | Melting point (Thermal processing threshold) |

| Target Compound Data | alpha-D-Glucose pentaacetate (110–112 °C) |

| Comparator Or Baseline | beta-D-Glucose pentaacetate (130–132 °C) |

| Quantified Difference | ~20 °C reduction in melting temperature |

| Conditions | Standard atmospheric pressure thermal analysis |

Selecting the alpha anomer allows for lower-temperature melt processing, reducing energy costs and protecting heat-sensitive additives in industrial formulations.

Thermodynamic Stability During Lewis Acid Catalysis

In complex carbohydrate synthesis, the stability of the precursor under reaction conditions dictates yield and reproducibility. Alpha-D-glucose pentaacetate is the thermodynamically stable anomer, typically synthesized under acidic conditions (e.g., ZnCl2 or I2 catalysis) [1]. In contrast, the beta anomer is the kinetic product. When subjected to Lewis acid-catalyzed glycosylation or deprotection protocols, the alpha anomer maintains predictable stability without undergoing spontaneous anomerization, whereas the beta anomer can equilibrate or degrade if reaction parameters deviate, complicating purification and reducing overall yield [1].

| Evidence Dimension | Anomeric stability under acidic conditions |

| Target Compound Data | alpha-D-Glucose pentaacetate (Thermodynamically stable) |

| Comparator Or Baseline | beta-D-Glucose pentaacetate (Kinetic product, prone to equilibration) |

| Quantified Difference | Elimination of spontaneous anomerization under Lewis acid catalysis |

| Conditions | Acid-catalyzed downstream derivatization and glycosylation |

Buyers sourcing precursors for Lewis acid-mediated synthesis should specify the alpha anomer to ensure batch-to-batch reproducibility and avoid complex isomeric mixtures.

Solubility Shift for Homogeneous Organic Synthesis

Native D-glucose is highly hydrophilic and virtually insoluble in standard organic solvents, severely limiting its utility in homogeneous organic synthesis [1]. Peracetylation to alpha-D-glucose pentaacetate shifts the water solubility down to approximately 1.5 g/L while rendering the molecule highly soluble in solvents like chloroform, ethanol, and dichloromethane [2]. This quantitative shift in the partition coefficient allows for efficient, homogeneous reactions at scale, enabling the synthesis of complex glycolipids and active pharmaceutical ingredients (APIs) without the need for harsh, polar aprotic solvents [1].

| Evidence Dimension | Organic solvent processability |

| Target Compound Data | alpha-D-Glucose pentaacetate (Highly soluble in CHCl3, EtOH) |

| Comparator Or Baseline | Native D-Glucose (Insoluble in non-polar organic solvents) |

| Quantified Difference | Complete phase compatibility shift from aqueous to organic |

| Conditions | Standard laboratory and industrial organic synthesis environments |

Procuring the peracetylated alpha anomer bypasses the severe solubility bottlenecks of native sugars, enabling scalable, homogeneous organic synthesis.

Precursor for Stereoselective Glycosylation and Carbohydrate Synthesis

Because alpha-D-glucose pentaacetate is thermodynamically stable under acidic conditions, it is a highly suitable starting material for Lewis acid-catalyzed glycosylation reactions [1]. It ensures predictable reactivity and minimizes unwanted anomerization during the synthesis of complex oligosaccharides, glycopeptides, and pharmaceutical intermediates, making it a staple in medicinal chemistry procurement [1].

Development of CO2 Capture Materials and Green Solvents

Leveraging its order-of-magnitude higher CO2 absorption compared to the beta anomer, alpha-D-glucose pentaacetate is directly applicable to the development of sugar acetate-based gas separation technologies [2]. Its specific structural geometry allows for CO2-induced deliquescence, positioning it as a biodegradable, non-toxic alternative to ionic liquids in acidic gas capture systems [2].

Low-Temperature Melt-Casting and Solvent-Free Formulations

With a melting point ~20 °C lower than its beta counterpart, the alpha anomer is highly compatible with solvent-free synthesis and melt-casting applications [1]. Buyers formulating biodegradable polymers, controlled-release matrices, or hot-melt adhesives can utilize alpha-D-glucose pentaacetate to lower processing temperatures, thereby conserving energy and protecting heat-sensitive co-ingredients [1].

Application Fit Matrix

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 2 of 3 companies with hazard statement code(s):;

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (50%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

4026-35-1

604-69-3

4163-65-9

604-68-2

Wikipedia

General Manufacturing Information

Explore Compound Types